molecular formula C11H9NO4 B173361 methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate CAS No. 184042-03-3

methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate

Cat. No. B173361
M. Wt: 219.19 g/mol
InChI Key: NITMGLDLDOPWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate” is a chemical compound with the molecular formula C11H9NO4 . It contains a total of 25 atoms; 9 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate” comprises of 11 Carbon atoms, 9 Hydrogen atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The exact structural details are not available in the search results.


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate” is 219.19 . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Methyl 2-(1,3-benzodioxol-2-yl)acetate, a related compound to methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate, is used in reactions involving vinylphosphonium salts and alkyl propiolates. These reactions produce various benzodioxin derivatives, showcasing its versatility in organic synthesis (Yavari et al., 2006).

Fragrance Material

  • As a fragrance ingredient, certain derivatives like 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, which share structural similarities with methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate, are significant. They belong to the Aryl Alkyl Alcohol Simple Acid Esters group and are used in fragrance compositions (Mcginty et al., 2012).

Crystallography and Structural Studies

  • Compounds like azilsartan methyl ester ethyl acetate hemisolvate, which contain a benzodioxol group, have been studied for their crystal structures, providing insights into molecular conformations and interactions (Li et al., 2015).

Pharmaceutical Applications

  • Certain derivatives of 1,3-benzodioxole, like α-methyl-1,3-benzodioxole-5-ethanol, are key intermediates in the synthesis of pharmaceuticals like talampanel, an antiepileptic drug candidate (Easwar & Argade, 2003).

Development of COX-2 / 5-LOX Inhibitors

  • Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate derivatives have been synthesized and tested for their inhibitory activity against COX-2 (Cyclooxygenase) and 5-LOX (Lipoxygenase), indicating potential anti-inflammatory applications (Reddy & Rao, 2008).

Impurity Profiling in Drug Synthesis

  • Research on organic impurity profiling of substances like methylone, derived from catechol, involves identifying byproducts and impurities, which is essential for understanding synthetic pathways and quality control in pharmaceutical manufacturing (Heather et al., 2017).

Enantioselective Synthesis

  • Enantioselective synthesis of certain benzodioxole derivatives, such as TBMB acid, demonstrates the significance of these compounds in creating chiral, pharmacologically active molecules (Higashi et al., 2010).

properties

IUPAC Name

methyl 2-(6-cyano-1,3-benzodioxol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-14-11(13)4-7-2-9-10(16-6-15-9)3-8(7)5-12/h2-3H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITMGLDLDOPWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1C#N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443752
Record name Methyl (6-cyano-2H-1,3-benzodioxol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate

CAS RN

184042-03-3
Record name Methyl (6-cyano-2H-1,3-benzodioxol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.